molecular formula C13H19N B2585496 2-Phenylcycloheptan-1-amine CAS No. 734493-12-0

2-Phenylcycloheptan-1-amine

Cat. No.: B2585496
CAS No.: 734493-12-0
M. Wt: 189.302
InChI Key: SRQXYJVGOKDPGX-UHFFFAOYSA-N
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Description

2-Phenylcycloheptan-1-amine: is an organic compound characterized by a cycloheptane ring substituted with a phenyl group at the second position and an amine group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Phenylcycloheptan-1-amine involves the reductive amination of 2-phenylcycloheptanone. This process typically employs a reducing agent such as sodium borohydride or lithium aluminum hydride in the presence of an amine source like ammonia or a primary amine. The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure high yields and selectivity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to improved efficiency and product consistency. Catalysts such as palladium on carbon or platinum oxide may be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Phenylcycloheptan-1-amine can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, often in acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides, usually in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Imines, nitriles.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Various substituted amines, depending on the nature of the substituent.

Scientific Research Applications

Chemistry: 2-Phenylcycloheptan-1-amine serves as a valuable intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new therapeutic agents. Its structural features allow for interactions with various biological targets, making it a candidate for drug discovery and development.

Industry: The compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for applications in polymer synthesis, coatings, and adhesives.

Mechanism of Action

The mechanism by which 2-Phenylcycloheptan-1-amine exerts its effects is primarily through its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, such as enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The phenyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

    2-Phenylcyclohexan-1-amine: Similar structure but with a six-membered ring instead of a seven-membered ring.

    2-Phenylcyclooctan-1-amine: Similar structure but with an eight-membered ring.

    2-Phenylcyclopentan-1-amine: Similar structure but with a five-membered ring.

Uniqueness: 2-Phenylcycloheptan-1-amine is unique due to its seven-membered ring, which imparts distinct conformational and steric properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for the development of new chemical entities.

Properties

IUPAC Name

2-phenylcycloheptan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c14-13-10-6-2-5-9-12(13)11-7-3-1-4-8-11/h1,3-4,7-8,12-13H,2,5-6,9-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQXYJVGOKDPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(CC1)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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